N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide

Description

Chemical Identity and Nomenclature

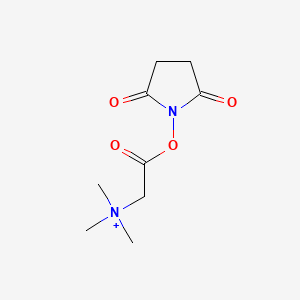

N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide possesses a well-defined chemical identity characterized by systematic nomenclature and specific structural parameters. The compound is officially designated by the Chemical Abstracts Service number 42014-55-1, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula C9H15N2O4·Br accurately represents the compound's composition, indicating the presence of nine carbon atoms, fifteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one bromide ion.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide. Alternative nomenclature includes α-Trimethylammonium Acetyl N-Hydroxysuccinimide Bromide and 2-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-ethanaminium, reflecting different approaches to describing the compound's structural features. The molecular weight has been consistently reported as 295.13 daltons across multiple sources, confirming the accuracy of the molecular formula.

Table 1: Chemical Identity Parameters

| Parameter | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 42014-55-1 | |

| Molecular Formula | C9H15N2O4·Br | |

| Molecular Weight | 295.13 Da | |

| Physical State | White Solid | |

| Storage Temperature | -20°C |

The compound's structure features a quaternary ammonium center bearing three methyl groups attached to a glycine-derived backbone. The carboxyl functionality of the glycine moiety has been activated through esterification with N-hydroxysuccinimide, creating a reactive leaving group suitable for amide bond formation. The bromide anion serves as the counterion, balancing the positive charge of the quaternary ammonium center and contributing to the compound's crystalline properties and solubility characteristics.

Structural analysis reveals the presence of key functional groups that define the compound's reactivity profile. The N-hydroxysuccinimide ester moiety constitutes the primary reactive center, designed to undergo nucleophilic substitution reactions with primary amines under physiological conditions. The quaternary ammonium group provides ionic character and influences the compound's interaction with biological macromolecules, particularly in aqueous environments where electrostatic interactions play crucial roles in molecular recognition and binding.

Historical Development in Reactive Ester Chemistry

The development of N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide emerged from a rich historical foundation in reactive ester chemistry spanning several decades of peptide synthesis and bioconjugation research. The conceptual origins can be traced to pioneering work in 1955 when Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of 4-nitrophenol esters as a crucial synthetic step. This breakthrough established the fundamental principle of using activated esters to facilitate amide bond formation under mild conditions.

The evolution of activated ester chemistry continued with significant developments in 1961 when Nefkens and Tesser introduced N-hydroxyphthalimide activated esters, demonstrating improved reactivity and selectivity compared to earlier phenolic esters. This advancement laid the groundwork for subsequent developments in hydroxylamine-derived activating groups. The critical breakthrough occurred in 1963 when Anderson and co-workers developed N-hydroxysuccinimide esters, establishing the foundational chemistry that would become central to modern bioconjugation techniques.

N-hydroxysuccinimide esters exhibited distinct advantages over previous activated ester systems, particularly in forming water-soluble byproducts under neutral conditions. This characteristic made them highly versatile in synthetic applications, especially in biological environments where pH sensitivity and byproduct toxicity posed significant challenges. The development of these esters revolutionized peptide synthesis by providing a reliable method for amide bond formation that could operate efficiently in aqueous media.

The historical progression of reactive ester chemistry reveals a consistent drive toward improved selectivity, stability, and biocompatibility. Early systems such as 2,4,5-trichlorophenyl esters and pentafluorophenyl esters provided high reactivity but suffered from harsh reaction conditions and toxic byproducts. The introduction of N-hydroxy-5-norbornene-2,3-dicarboximide esters and 3-(o-aminobenzoyloxy)-1,2,3-benzotriazin-4-one offered alternative approaches, but N-hydroxysuccinimide esters emerged as the most widely adopted class due to their optimal balance of reactivity, stability, and compatibility.

Table 2: Historical Milestones in Reactive Ester Development

| Year | Development | Researcher(s) | Significance |

|---|---|---|---|

| 1955 | 4-Nitrophenol ester peptide synthesis | Bodánszky | Established activated ester concept |

| 1961 | N-Hydroxyphthalimide activated esters | Nefkens and Tesser | Improved selectivity and reactivity |

| 1963 | N-Hydroxysuccinimide esters | Anderson and co-workers | Water-soluble byproducts, optimal conditions |

The development of quaternary ammonium derivatives of N-hydroxysuccinimide esters represents a more recent advancement in this historical progression. These compounds address specific challenges in bioconjugation chemistry, particularly the need for enhanced solubility and specific charge characteristics in biological applications. The incorporation of trimethylammonium groups into the N-hydroxysuccinimide ester framework creates compounds with unique properties that expand the scope of applications beyond traditional peptide synthesis.

Modern applications of N-hydroxysuccinimide ester derivatives have expanded significantly beyond their original peptide synthesis applications. Contemporary research has demonstrated their utility in activity-based protein profiling, where alkyne-functionalized N-hydroxysuccinimide esters serve as versatile reactivity-based probes for mapping nucleophilic binding sites across complex proteomes. These applications highlight the continued evolution of N-hydroxysuccinimide ester chemistry and its adaptation to emerging challenges in chemical biology and drug discovery.

Position Within Heterobifunctional Crosslinker Taxonomy

N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide occupies a distinctive position within the broader taxonomy of heterobifunctional crosslinking reagents, representing a specialized class of compounds that bridge traditional crosslinking chemistry with ionic functionality. Heterobifunctional crosslinkers are characterized by possessing different reactive groups at opposite ends of a molecular framework, enabling sequential conjugation procedures that minimize undesirable polymerization or self-conjugation. This compound contributes to the heterobifunctional category through its combination of amine-reactive N-hydroxysuccinimide ester functionality with quaternary ammonium ionic characteristics.

The most widely utilized heterobifunctional crosslinkers feature amine-reactive succinimidyl ester groups at one terminus and sulfhydryl-reactive groups such as maleimides at the opposite end. These reagents enable two-step conjugation procedures where the N-hydroxysuccinimide ester group, being less stable in aqueous solution, typically reacts with the first protein target before introduction of the second protein bearing sulfhydryl groups. N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide deviates from this conventional pattern by incorporating ionic functionality rather than a second distinct reactive group.

Table 3: Crosslinker Classification and Characteristics

| Crosslinker Type | Reactive Groups | Stability | Applications | Example Compounds |

|---|---|---|---|---|

| Homobifunctional | Identical groups at both ends | Moderate | Random protein fixation | Disuccinimidyl suberate |

| Heterobifunctional | Different groups at each end | Variable | Sequential conjugation | Sulfo-SMCC |

| Ionic-functional | Reactive group + ionic center | High | Charge-specific targeting | N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide |

The taxonomic position of this compound within crosslinking chemistry reflects its dual nature as both a reactive ester and an ionic species. Traditional heterobifunctional crosslinkers such as Sulfo-SMCC exemplify the conventional approach, featuring an N-hydroxysuccinimide ester group paired with a maleimide group connected through a cyclohexane spacer arm. In contrast, N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide incorporates the quaternary ammonium functionality directly into the molecular framework, creating a compound that can participate in both covalent conjugation reactions and electrostatic interactions.

The crosslinking mechanism of N-hydroxysuccinimide esters involves nucleophilic attack by primary amines on the carbonyl carbon of the activated ester, resulting in amide bond formation and release of N-hydroxysuccinimide as a leaving group. This reaction proceeds efficiently under physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0, yielding stable amide linkages. The reaction competes with hydrolysis of the N-hydroxysuccinimide ester, with hydrolysis rates increasing at higher pH values and contributing to reduced crosslinking efficiency in less concentrated protein solutions.

Contemporary crosslinking applications have evolved to encompass diverse fields including protein-protein interaction studies, bioconjugation for therapeutic development, material science applications in hydrogel formation, and biomolecule immobilization for enhanced stability and reusability. Within this context, N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide offers unique advantages for applications requiring specific ionic interactions or enhanced solubility characteristics.

The compound's position within modern crosslinking taxonomy also reflects advances in activity-based protein profiling methodologies. Research has demonstrated that N-hydroxysuccinimide ester-based probes can map reactive and ligandable hotspots across complex proteomes, identifying previously unknown druggable sites in proteins. These applications extend beyond traditional crosslinking to encompass chemical biology approaches for drug discovery and target identification, highlighting the evolving role of these compounds in contemporary research.

Properties

IUPAC Name |

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERFXNCAXJIPGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-55-1 | |

| Record name | Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Carboxyl Group Activation

Trimethylglycine (betaine) reacts with DCC in anhydrous conditions to form an O-acylisourea intermediate. This step is critical for converting the inert carboxylate into a reactive species capable of nucleophilic attack by NHS. The reaction proceeds as follows:

The byproduct, dicyclohexylurea (DCU), is insoluble in organic solvents and precipitates, simplifying purification.

NHS Esterification

The activated intermediate reacts with NHS in the presence of a bromide source (e.g., HBr or tetraalkylammonium bromide). The NHS displaces the DCC-derived leaving group, yielding the target ester with a bromide counterion:

This step requires strict pH control (7.2–9.0) to ensure efficient amide bond formation while minimizing hydrolysis.

Optimization of Reaction Conditions

Solvent Selection

Reactions are typically conducted in dry tetrahydrofuran (THF) or dichloromethane (DCM) to suppress side reactions. Polar aprotic solvents enhance the solubility of trimethylglycine and stabilize the intermediate.

Temperature and Time

Stoichiometry

A molar ratio of 1:1.2:1 (trimethylglycine:DCC:NHS) is optimal. Excess DCC ensures full carboxyl activation, while a slight excess of NHS drives the esterification to completion.

Purification and Characterization

Work-Up Procedures

Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅BrN₂O₄ |

| Molecular Weight | 295.133 g/mol |

| Melting Point | 158–162°C (decomposes) |

| Solubility | DMSO, DMF, aqueous buffers (pH >7) |

¹H NMR (D₂O, 400 MHz): δ 3.20 (s, 9H, N(CH₃)₃), 2.85 (t, 4H, NHS), 2.65 (s, 2H, CH₂).

Comparative Analysis of Coupling Agents

While DCC is widely used, alternative agents like N,N'-diisopropylcarbodiimide (DIC) or ethylcarbodiimide hydrochloride (EDC) offer advantages:

| Coupling Agent | Byproduct Solubility | Reaction Rate |

|---|---|---|

| DCC | Low (precipitates) | Moderate |

| EDC | High (water-soluble) | Fast |

EDC is preferable for aqueous reactions but requires co-solvents for trimethylglycine activation.

Challenges and Mitigation Strategies

Hydrolysis of NHS Ester

Moisture induces hydrolysis, reverting the ester to trimethylglycine. Solutions include:

Byproduct Formation

Excess DCC may form N-acylurea side products. Quenching with acetic acid or filtration minimizes this issue.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance heat dissipation and mixing. Key parameters:

-

Residence Time : 30–60 minutes.

-

Temperature Gradient : 0°C → 25°C.

Applications in Bioconjugation

The NHS ester’s reactivity with primary amines enables:

-

Antibody-Drug Conjugates (ADCs) : Site-specific modification of lysine residues.

-

Surface Functionalization : Immobilization of proteins on biosensors.

Stability studies confirm a half-life of 4–6 hours in pH 7.4 buffers, suitable for most bioconjugation workflows .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide undergoes various chemical reactions, including:

Substitution Reactions: The ester bromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: This reaction occurs in aqueous conditions, often under acidic or basic conditions to facilitate the process.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used.

Hydrolysis: The major products are N,N,N-trimethylglycine and N-hydroxysuccinimide.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N,N,N-Trimethylglycine-N-hydroxysuccinimide ester, bromide is in peptide synthesis. It acts as an activated carboxyl component for the formation of peptide bonds. The compound can be used to modify the N-terminus of peptides, enhancing their stability and bioactivity.

Case Study: Synthesis of Modified Peptides

In a study focusing on the synthesis of novel peptides, this compound was utilized to couple amino acids efficiently. The reaction conditions were optimized to achieve high yields of the desired products without significant side reactions. The resulting peptides exhibited improved pharmacokinetic properties compared to their unmodified counterparts .

Drug Delivery Systems

This compound has also been explored in drug delivery systems, particularly for targeted therapies. Its ability to form stable conjugates with therapeutic agents allows for controlled release and targeted delivery.

Application in Radioconjugate Development

Recent research has demonstrated the potential of this compound in developing radioconjugates for cancer therapy. Specifically, it was used to attach radionuclides to peptide vectors targeting neurokinin-1 receptors (NK1R) in glioblastoma multiforme. The conjugation process involved coupling the compound with a macrocyclic chelator, enhancing the stability and efficacy of the resulting radiopharmaceuticals .

Bioconjugation Techniques

The compound is also employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces or other biomolecules. This application is crucial in creating biosensors and diagnostic tools.

Example: Surface Functionalization

In a study investigating surface functionalization for biosensing applications, this compound was used to immobilize antibodies on sensor surfaces. This method improved the sensitivity and specificity of the biosensors for detecting target analytes .

Chemical Biology Research

This compound plays a role in chemical biology research by enabling the modification of proteins and other biomolecules for functional studies.

Insights from Recent Studies

Research has highlighted its utility in modifying proteins to study structure-function relationships. By attaching various functional groups through this compound, researchers can probe biological mechanisms at a molecular level .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide involves the formation of covalent bonds between molecules . The ester bromide group reacts with nucleophiles, such as amines or thiols, to form stable amide or thioether bonds . This crosslinking process is essential for the stabilization and modification of biomolecules and materials .

Comparison with Similar Compounds

Similar Compounds

- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester chloride

- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester iodide

- N,N,N-Trimethylglycine-N-hydroxysuccinimide ester fluoride

Uniqueness

N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide is unique due to its specific reactivity and stability . The bromide group provides a balance between reactivity and stability, making it suitable for various applications in research and industry . Compared to its chloride, iodide, and fluoride counterparts, the bromide ester offers optimal performance in terms of reaction efficiency and product yield .

Biological Activity

N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide (TMG-NHS) is a compound that has garnered attention for its potential applications in biochemical research and therapeutic development. This article explores the biological activity of TMG-NHS, focusing on its mechanisms of action, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

TMG-NHS is characterized by its trimethylglycine moiety linked to a hydroxysuccinimide ester. The presence of the NHS group allows for efficient conjugation to amine-containing biomolecules, facilitating the development of targeted therapeutics.

The biological activity of TMG-NHS primarily stems from its ability to form stable covalent bonds with amino groups on proteins and peptides. This property is crucial for several applications:

- Protein Modification : TMG-NHS can be used to modify proteins for various purposes, including enhancing stability and altering pharmacokinetics.

- Targeted Drug Delivery : By attaching drugs to TMG-NHS-modified proteins, researchers can improve the specificity and efficacy of therapeutic agents.

Biological Activity Summary Table

The following table summarizes key findings related to the biological activity of TMG-NHS:

Case Study 1: Protein Stabilization

In a study focused on protein stabilization, TMG-NHS was used to modify an enzyme involved in metabolic pathways. The results indicated that the modified enzyme exhibited increased thermal stability and resistance to proteolytic degradation, suggesting that TMG-NHS can significantly enhance the functional lifespan of therapeutic proteins.

Case Study 2: Targeted Drug Delivery

Another significant application was observed in drug delivery systems where TMG-NHS was conjugated with therapeutic agents aimed at glioblastoma treatment. The conjugates demonstrated enhanced targeting capabilities and reduced off-target effects compared to non-targeted formulations. This study highlighted the potential of TMG-NHS in improving the selectivity and efficacy of cancer therapies .

Research Findings

Recent research has underscored the versatility of TMG-NHS in various biological contexts:

- Endothelial Cell Targeting : A study revealed that nanoparticles modified with TMG-NHS exhibited significantly higher uptake in human endothelial cells compared to unmodified controls, indicating its potential for vascular-targeted therapies .

- Calcium Mobilization : Investigations into calcium signaling pathways have shown that TMG-NHS-modified compounds can influence intracellular calcium levels, thereby affecting cellular responses .

Q & A

Q. What are the primary applications of N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester Bromide in biochemical research?

This compound is widely used as a bioconjugation reagent due to its activated NHS ester group, which reacts efficiently with primary amines (e.g., lysine residues in proteins) under mild aqueous conditions. Applications include:

- Protein labeling : Covalent attachment of fluorescent dyes, biotin, or other probes for detection or pull-down assays.

- Crosslinking : Immobilizing biomolecules onto solid supports (e.g., resins, microfluidic surfaces) for functional studies . Methodological considerations include pH optimization (8.0–9.0) and avoiding competing amines in buffers.

Q. How is the compound synthesized and characterized?

Synthesis :

- Trimethylglycine is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., DCC or EDC) to form the ester.

- Bromide counterion incorporation occurs via salt metathesis or ion exchange. Characterization :

- NMR : Confirm methyl groups (δ ~3.0 ppm) and NHS ester protons (δ ~2.8 ppm).

- Mass spectrometry : Verify molecular weight (e.g., [M+Br]⁺ peak).

- Elemental analysis : Validate bromide content .

Q. What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H318 hazards).

- Storage : Desiccated at –20°C to prevent hydrolysis of the NHS ester.

- Waste disposal : Neutralize residual reagent with excess amine (e.g., glycine) before disposal .

Q. How is the stability of the NHS ester group assessed under varying conditions?

- Hydrolysis kinetics : Monitor by HPLC or UV-Vis (loss of NHS ester absorbance at ~260 nm).

- Temperature : Stability decreases above 4°C; use ice baths for time-sensitive reactions.

- Buffer compatibility : Avoid carbonate or Tris buffers, which compete with target amines .

Advanced Research Questions

Q. How can reaction efficiency be optimized for low-abundance protein labeling?

- Molar ratio : Use 10–20-fold excess of reagent to target protein.

- Time-course analysis : Terminate reactions at intervals (15–60 mins) to prevent over-labeling.

- Purification : Remove unreacted reagent via size-exclusion chromatography or dialysis .

Q. What strategies resolve discrepancies in reported conjugation efficiencies across studies?

- Variable control : Standardize buffer composition (e.g., PBS vs. HEPES), reagent purity, and analytical methods (e.g., MALDI-TOF vs. SDS-PAGE).

- Competitive assays : Add a known amine competitor (e.g., glycine) to quantify non-specific binding .

Q. How is the degree of labeling (DoL) quantified in complex biological systems?

- UV-Vis : Measure absorbance of conjugated probes (e.g., fluorescein at 494 nm).

- Mass spectrometry : Calculate mass shifts corresponding to adduct formation.

- Fluorimetric assays : Compare fluorescence intensity pre-/post-conjugation .

Q. What mitigates hydrolysis of the NHS ester in aqueous environments?

- Anhydrous conditions : Use DMF or DMSO as co-solvents.

- Stabilizers : Add sulfo-NHS analogs to enhance water solubility and stability.

- Inert atmosphere : Conduct reactions under nitrogen to minimize moisture .

Q. How do steric hindrance and target accessibility affect conjugation efficiency?

Q. What analytical methods validate successful conjugation in heterogeneous mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.